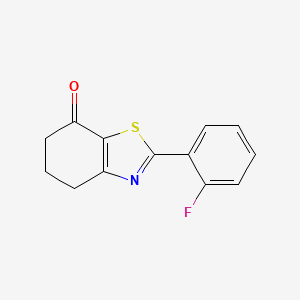

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Übersicht

Beschreibung

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro ring and a fluorophenyl group

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one are the MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Biochemical Pathways

The compound’s interaction with MAP kinase-activated protein kinases suggests it may influence pathways related to cellular stress responses and proliferation . More research is needed to fully understand the compound’s effects on biochemical pathways.

Result of Action

Given its interaction with MAP kinase-activated protein kinases, it may influence cellular processes such as proliferation and stress response

Biochemische Analyse

Biochemical Properties

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with mitochondrial proteins, influencing mitochondrial respiration and energy production. It acts as a mitochondrial uncoupler, disrupting the coupling between electron transport and ATP synthesis, leading to increased mitochondrial respiration and energy expenditure . Additionally, it interacts with enzymes involved in oxidative phosphorylation, modulating their activity and affecting cellular energy metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase proton leak in mitochondria, leading to decreased ATP production and increased reactive oxygen species accumulation . These changes can induce apoptosis and affect cell proliferation and migration. Furthermore, the compound’s impact on mitochondrial membrane potential and oxidative stress highlights its potential in targeting cancer cells and other proliferative disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to mitochondrial proteins, disrupting the proton gradient across the inner mitochondrial membrane . By acting as a protonophore, it facilitates the dissipation of the proton gradient, leading to increased mitochondrial respiration and energy expenditure. Additionally, it influences gene expression by modulating transcription factors and signaling pathways involved in cellular energy metabolism and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial uncoupling, resulting in chronic changes in cellular energy metabolism and oxidative stress . These long-term effects highlight the importance of understanding the compound’s stability and degradation pathways in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance mitochondrial respiration and energy expenditure without causing significant toxicity . At higher doses, it can induce adverse effects such as increased oxidative stress, apoptosis, and tissue damage. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular energy metabolism. The compound’s role as a mitochondrial uncoupler affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative phosphorylation . Additionally, it influences the levels of reactive oxygen species and other metabolites associated with cellular stress responses, highlighting its potential impact on metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cellular membranes and accumulates in mitochondria, where it exerts its uncoupling effects . It interacts with mitochondrial transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to the mitochondrial inner membrane, where it disrupts the proton gradient and modulates mitochondrial respiration . This specific localization is crucial for its role as a mitochondrial uncoupler and its impact on cellular energy metabolism and oxidative stress.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the condensation of 2-fluoroaniline with a suitable thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

The compound 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in medicinal chemistry, materials science, and as a research tool, supported by comprehensive data and case studies.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. For instance, research has demonstrated that modifications in the benzothiazole structure can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer activities. A study highlighted that benzothiazole derivatives could inhibit cell proliferation in breast cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific cellular pathways . Furthermore, the incorporation of fluorine atoms is known to influence the compound's interaction with biological targets, potentially increasing its effectiveness as an anticancer agent.

Anti-inflammatory Effects

Research indicates that benzothiazole compounds may possess anti-inflammatory properties. For example, structural analogs have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .

Organic Electronics

Due to their electronic properties, benzothiazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance charge transport properties and stability under operational conditions .

Sensor Development

Fluorinated benzothiazoles are also being studied for their potential use in chemical sensors due to their ability to undergo specific interactions with target analytes. This application is particularly relevant in environmental monitoring and safety assessments .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of benzothiazole derivatives against clinical isolates of bacteria. The results showed that compounds with a fluorophenyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts. This suggests that fluorination may be a key modification for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro tests conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The study concluded that this compound could serve as a lead structure for further development into anticancer therapeutics .

Case Study 3: Material Applications

Research into the use of benzothiazole derivatives in OLEDs showed that incorporating this compound improved device efficiency due to better charge transport properties. This finding opens avenues for further exploration in organic electronics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluorophenyl derivatives: Compounds such as 2-fluorophenylpiperazine and 2-fluorophenylpyridine share the fluorophenyl group and exhibit similar biological activities.

Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole have similar structural features and are used in various applications, including medicinal chemistry and materials science.

Uniqueness

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is unique due to the combination of the fluorophenyl group and the tetrahydrobenzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Biologische Aktivität

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The chemical structure of this compound includes a fluorophenyl group and a benzothiazole moiety. Its molecular formula is C₁₃H₁₂FN₂OS, with a molecular weight of approximately 250.31 g/mol. The compound's structure contributes to its interaction with various biological targets.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit promising anticancer properties. A study by Kamal et al. (2020) synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the modulation of key signaling pathways like AKT and ERK .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.5 | Inhibition of AKT/ERK |

| B7 | A549 | 2.0 | Induction of Apoptosis |

| B8 | H1299 | 3.0 | Cell Cycle Arrest |

Source: Kamal et al., 2020

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives have also been investigated. In a study assessing the impact on inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, certain compounds demonstrated a significant reduction in cytokine levels, suggesting their potential use in treating inflammatory conditions .

Case Study: Compound B7

In this case study, compound B7 was highlighted for its dual action as both an anticancer and anti-inflammatory agent. At concentrations of 1-4 μM, it not only inhibited cancer cell proliferation but also reduced inflammatory markers in vitro.

Antimicrobial Activity

Benzothiazole derivatives have shown activity against various bacterial strains. For instance, compounds derived from benzothiazole exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | S. aureus | 0.015 μg/mL |

| C2 | E. coli | 0.030 μg/mL |

Source: ACS Publications

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Cell Proliferation : The compound affects the cell cycle by inducing apoptosis in cancer cells.

- Reduction of Inflammatory Cytokines : It modulates the expression levels of IL-6 and TNF-α.

- Antibacterial Mechanism : It targets bacterial topoisomerases without affecting human enzymes.

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOADTSXEHRASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209337 | |

| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311315-49-7 | |

| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.